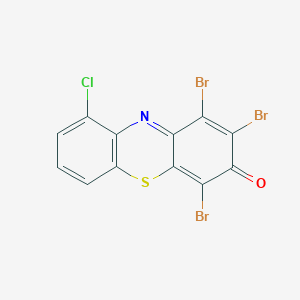
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene is an organic compound with a complex structure that includes aromatic and ether functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene typically involves multiple steps, starting with the preparation of the core benzene ring substituted with methoxy groups. The introduction of the 2,2-dibutoxypropyl group is achieved through a series of reactions involving alkylation and etherification. Common reagents used in these steps include alkyl halides, alcohols, and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ether groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include oxidative stress modulation, enzyme inhibition, or receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4-(2,2-Dibutoxypropyl)-2-methoxyphenol
- 4-(2,2-Dibutoxypropyl)phenol
- 2,2-Dimethoxypropane
Uniqueness
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene is unique due to its specific substitution pattern and the presence of both aromatic and ether functionalities. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
90176-91-3 |
|---|---|
分子式 |
C19H32O4 |
分子量 |
324.5 g/mol |
IUPAC名 |
4-(2,2-dibutoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H32O4/c1-6-8-12-22-19(3,23-13-9-7-2)15-16-10-11-17(20-4)18(14-16)21-5/h10-11,14H,6-9,12-13,15H2,1-5H3 |
InChIキー |
PCQMFOQBUIYJIV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C)(CC1=CC(=C(C=C1)OC)OC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
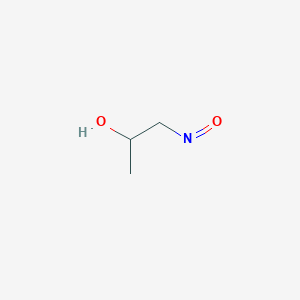
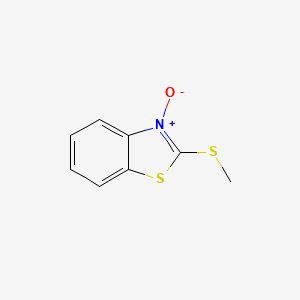
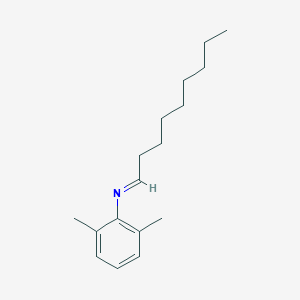
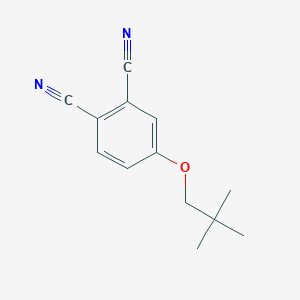
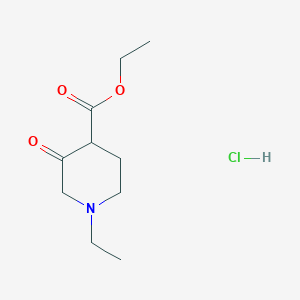
![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
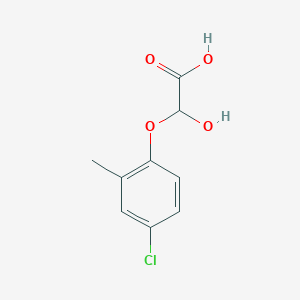
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
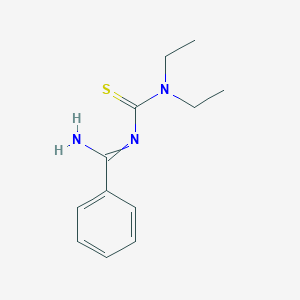
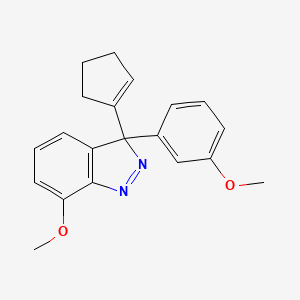
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)

